What is the exact chemical structure of 2-Acetylamino-5-benzoyloxyphenol
What is the exact chemical structure of 2-Acetylamino-5-benzoyloxyphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Acetylamino-5-benzoyloxyphenol, a substituted phenolic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data directly associated with its registered CAS number, this guide focuses on the most probable chemical structure derived from its systematic name: N-(4-benzoyloxy-2-hydroxyphenyl)acetamide . We will delve into its chemical identity, physicochemical properties, potential synthetic pathways, and prospective applications, grounding our discussion in established chemical principles and analogous structures. This document aims to serve as a foundational resource for researchers investigating this molecule and its potential as a therapeutic agent or a key intermediate in the synthesis of novel bioactive compounds.
Chemical Identity and Structure Elucidation
The nomenclature "2-Acetylamino-5-benzoyloxyphenol" suggests a phenol ring as the core scaffold. Following standard IUPAC naming conventions, the hydroxyl group of the phenol is assigned to position 1. Consequently, the acetylamino group (-NHCOCH₃) is located at position 2, and the benzoyloxy group (-OCOC₆H₅) at position 5. This arrangement leads to the systematic name N-(4-benzoyloxy-2-hydroxyphenyl)acetamide .
While the CAS number 71516-09-1 has been associated with "2-Acetylamino-5-benzoyloxyphenol", a definitive, publicly accessible link between this CAS number and a validated chemical structure remains elusive at the time of this writing. Therefore, this guide will proceed with the chemical structure of N-(4-benzoyloxy-2-hydroxyphenyl)acetamide as the logical interpretation of the provided name.
Key Identifiers:
| Identifier | Value |
| Common Name | 2-Acetylamino-5-benzoyloxyphenol |
| Systematic Name | N-(4-benzoyloxy-2-hydroxyphenyl)acetamide |
| Molecular Formula | C₁₅H₁₃NO₄ |
| Molecular Weight | 271.27 g/mol |
| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OC(=O)C2=CC=CC=C2)O |
| InChI Key | (To be generated from confirmed structure) |
| CAS Number | 71516-09-1 (Presumed)[1] |
Structural Diagram:
Caption: 2D representation of N-(4-benzoyloxy-2-hydroxyphenyl)acetamide.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for N-(4-benzoyloxy-2-hydroxyphenyl)acetamide is scarce, we can predict its properties based on its structural features and by drawing parallels with analogous compounds.
Predicted Physicochemical Properties:
| Property | Predicted Value/Characteristic | Rationale |
| Melting Point | Solid at room temperature | The presence of polar functional groups (hydroxyl, amide, ester) and the aromatic rings will lead to significant intermolecular forces, resulting in a relatively high melting point. |
| Boiling Point | High | Similar to the melting point, strong intermolecular forces will require a high temperature to overcome. Decomposition may occur before boiling. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols) | The large benzoyl group and the phenyl ring contribute to its lipophilic character. The polar groups may provide some aqueous solubility, but overall, it is expected to be sparingly soluble in water. |
| pKa | The phenolic hydroxyl group is expected to be weakly acidic. The amide proton is generally not acidic. | The acidity of the phenolic proton will be influenced by the electron-withdrawing nature of the acetylamino and benzoyloxy groups. |
| LogP | Moderately high | The octanol-water partition coefficient (LogP) is anticipated to be in a range indicative of good membrane permeability, a desirable trait for drug candidates. |
Synthesis and Experimental Protocols
The synthesis of N-(4-benzoyloxy-2-hydroxyphenyl)acetamide would likely involve a multi-step process starting from a readily available substituted phenol. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway:
Caption: A potential synthetic route for N-(4-benzoyloxy-2-hydroxyphenyl)acetamide.
Detailed Experimental Protocols:
Step 1: Acetylation of 2-Amino-4-nitrophenol
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Rationale: The selective acetylation of the amino group is a standard protecting group strategy and a key step in building the target molecule. Acetic anhydride is a common and effective acetylating agent.
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Procedure:
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Dissolve 2-amino-4-nitrophenol in a suitable solvent such as glacial acetic acid or pyridine.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride dropwise with constant stirring.
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Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
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Pour the reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with water, and dry to yield N-(2-hydroxy-4-nitrophenyl)acetamide.
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Step 2: Reduction of the Nitro Group
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Rationale: The nitro group needs to be reduced to an amino group to allow for the subsequent benzoylation at the para position. Catalytic hydrogenation is a clean and efficient method for this transformation.
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Procedure:
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Dissolve N-(2-hydroxy-4-nitrophenyl)acetamide in a suitable solvent like ethanol or ethyl acetate.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Evaporate the solvent under reduced pressure to obtain N-(4-amino-2-hydroxyphenyl)acetamide.
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Step 3: Benzoylation of the Amino Group
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Rationale: The final step involves the introduction of the benzoyl group. The Schotten-Baumann reaction, using benzoyl chloride in the presence of a base, is a classic and effective method for the benzoylation of amines and phenols. Selective O-acylation of the para-hydroxylamino group over the ortho-hydroxyl group can be challenging and may require optimization of reaction conditions.
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Procedure:
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Dissolve N-(4-amino-2-hydroxyphenyl)acetamide in a suitable solvent system, such as a mixture of aqueous sodium hydroxide and an organic solvent like dichloromethane.
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Cool the mixture in an ice bath.
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Add benzoyl chloride dropwise with vigorous stirring.
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Continue stirring at room temperature for a few hours.
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Separate the organic layer, wash with dilute acid and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the final product, N-(4-benzoyloxy-2-hydroxyphenyl)acetamide.
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Potential Applications in Drug Development
The structural motifs present in N-(4-benzoyloxy-2-hydroxyphenyl)acetamide suggest several potential areas of application in drug discovery and development.
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Analgesic and Anti-inflammatory Agent: The acetamide and phenol moieties are present in well-known analgesic and anti-inflammatory drugs like paracetamol (acetaminophen). The addition of a benzoyloxy group could modulate the pharmacological activity, potentially leading to a novel non-steroidal anti-inflammatory drug (NSAID) with a different efficacy or side-effect profile.
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Antioxidant Properties: Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the phenyl ring of this molecule could confer antioxidant activity, which is beneficial in a variety of disease states characterized by oxidative stress.
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Enzyme Inhibition: The structure could serve as a scaffold for the design of enzyme inhibitors. For instance, it could be explored as an inhibitor of cyclooxygenase (COX) enzymes, which are key targets for NSAIDs.
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Intermediate for Synthesis: This molecule can be a valuable intermediate in the synthesis of more complex heterocyclic compounds with potential biological activities. The functional groups present offer multiple points for further chemical modification.
Future Research Directions
To fully elucidate the potential of 2-Acetylamino-5-benzoyloxyphenol (N-(4-benzoyloxy-2-hydroxyphenyl)acetamide), the following research avenues are recommended:
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Definitive Structural Confirmation: A top priority is to unambiguously confirm the chemical structure corresponding to CAS number 71516-09-1 through rigorous analytical techniques such as NMR spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and mass spectrometry.
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Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the final product thoroughly characterized to confirm its identity and purity.
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In Vitro Biological Screening: The synthesized compound should be subjected to a battery of in vitro assays to evaluate its biological activity, including its potential as a COX inhibitor, its antioxidant capacity, and its cytotoxicity against various cell lines.
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Pharmacokinetic Profiling: Preliminary in vitro ADME studies should be conducted to assess its metabolic stability, membrane permeability, and protein binding characteristics.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the acetyl, benzoyl, and phenyl moieties would be crucial to understand the structure-activity relationships and to optimize the potency and selectivity of this chemical scaffold.
Conclusion
2-Acetylamino-5-benzoyloxyphenol, interpreted as N-(4-benzoyloxy-2-hydroxyphenyl)acetamide, represents an intriguing chemical entity with potential applications in drug discovery. While a definitive link between its common name, CAS number, and structure requires further experimental validation, this technical guide provides a solid foundation for future research. The proposed synthetic pathway and the outlined potential applications offer a roadmap for scientists and researchers to explore the therapeutic promise of this and related compounds. Rigorous scientific investigation is now needed to unlock the full potential of this molecule.
References
Note: Due to the limited direct literature on the target compound, this reference list includes resources for analogous structures and relevant synthetic methodologies.
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Hansen, L. K., Perlovich, G. L., & Bauer-Brandl, A. (2006). N-(3-Hydroxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 62(9), o3627–o3628. Retrieved from [Link]
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Smajlagic, A., Srabovic, M., Ademovic, Z., Pehlic, E., Huremovic, M., & Huseinovic, E. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Journal of Materials and Applications, 11(2), 55-60. Retrieved from [Link]
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Yan, D., Wang, G., Xiong, F., Sun, W. Y., Shi, Z., Lu, Y., ... & Zhao, J. (2018). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Nature communications, 9(1), 4293. Retrieved from [Link]
